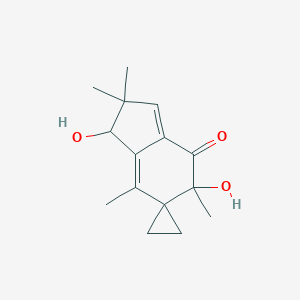

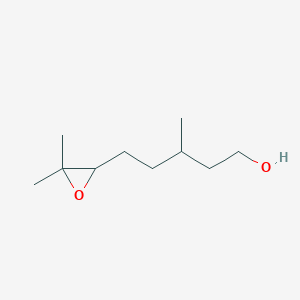

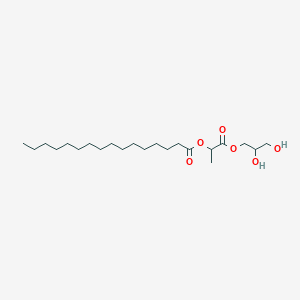

![molecular formula C15H16ClN B073883 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ylammonium chloride CAS No. 1586-10-3](/img/structure/B73883.png)

10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ylammonium chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

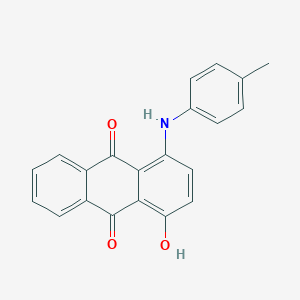

10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ylammonium chloride, commonly known as MK-801, is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. NMDA receptors are a type of ionotropic glutamate receptor that play a critical role in synaptic plasticity, learning, and memory. MK-801 is a potent tool for studying the role of NMDA receptors in these processes, as well as in neurological and psychiatric disorders.

Mécanisme D'action

MK-801 acts as a non-competitive antagonist of the 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ylammonium chloride receptor by binding to a site within the ion channel pore and blocking the flow of ions through the channel. This results in a reduction of 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ylammonium chloride receptor-mediated synaptic transmission, which can have a variety of effects depending on the specific neuronal circuit involved.

Effets Biochimiques Et Physiologiques

The effects of MK-801 on biochemical and physiological processes are complex and depend on the specific neuronal circuit and brain region involved. Generally, MK-801 has been shown to induce neuronal hyperexcitability, impair long-term potentiation, and disrupt spatial learning and memory. It has also been implicated in the pathophysiology of various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression.

Avantages Et Limitations Des Expériences En Laboratoire

One major advantage of using MK-801 in lab experiments is its potency and selectivity for the 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ylammonium chloride receptor. This allows for precise manipulation of 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ylammonium chloride receptor-mediated synaptic transmission and investigation of its role in various physiological and pathological processes. However, one major limitation is its potential for inducing neuronal damage and excitotoxicity at high doses or with prolonged exposure. Careful dosing and experimental design are therefore critical when using MK-801 in lab experiments.

Orientations Futures

There are many potential future directions for research involving MK-801 and the 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ylammonium chloride receptor. Some possible areas of investigation include:

1. Development of more selective 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ylammonium chloride receptor antagonists that can target specific subtypes of the receptor and avoid off-target effects.

2. Investigation of the role of 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ylammonium chloride receptors in other physiological and pathological processes, such as pain perception, addiction, and traumatic brain injury.

3. Development of therapeutic interventions targeting the 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ylammonium chloride receptor for the treatment of neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and depression.

4. Investigation of the interactions between the 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ylammonium chloride receptor and other neurotransmitter systems, such as the dopamine and serotonin systems, and their role in behavior and cognition.

5. Development of new experimental techniques and technologies for studying 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ylammonium chloride receptor function and regulation, such as optogenetics and super-resolution microscopy.

Méthodes De Synthèse

MK-801 can be synthesized through a multi-step process involving the reaction of 1,2,3,4-tetrahydroisoquinoline with phosgene to form a carbamoyl chloride intermediate, which is then reacted with 1-(2-chloroethyl)piperidine to form the final product.

Applications De Recherche Scientifique

MK-801 has been widely used in scientific research to investigate the role of 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ylammonium chloride receptors in various physiological and pathological processes. For example, it has been used to study the mechanisms underlying synaptic plasticity, learning, and memory, as well as the pathophysiology of neurological and psychiatric disorders such as Alzheimer's disease, Parkinson's disease, schizophrenia, and depression.

Propriétés

Numéro CAS |

1586-10-3 |

|---|---|

Nom du produit |

10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ylammonium chloride |

Formule moléculaire |

C15H16ClN |

Poids moléculaire |

245.74 g/mol |

Nom IUPAC |

9-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylazanium;chloride |

InChI |

InChI=1S/C15H15N.ClH/c16-15-10-12-6-2-1-5-11(12)9-13-7-3-4-8-14(13)15;/h1-8,15H,9-10,16H2;1H |

Clé InChI |

WDGQNNMGINPRQL-UHFFFAOYSA-N |

SMILES |

C1C(C2=CC=CC=C2CC3=CC=CC=C31)[NH3+].[Cl-] |

SMILES canonique |

C1C(C2=CC=CC=C2CC3=CC=CC=C31)[NH3+].[Cl-] |

Autres numéros CAS |

1586-10-3 |

Synonymes |

10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ylammonium chloride |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.